molecular formula C7H13N B13459842 1-[(1S)-cyclohex-3-en-1-yl]methanamine

1-[(1S)-cyclohex-3-en-1-yl]methanamine

Cat. No.: B13459842
M. Wt: 111.18 g/mol
InChI Key: DNTZUCRLOISRPR-SSDOTTSWSA-N
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Description

1-[(1S)-cyclohex-3-en-1-yl]methanamine is an organic compound that belongs to the class of amines It features a cyclohexene ring with a methanamine group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

1-[(1S)-cyclohex-3-en-1-yl]methanamine can be synthesized through several methods. One common approach involves the reduction of nitriles using lithium aluminum hydride (LiAlH4). Another method includes the reaction of halogenoalkanes with ammonia in ethanol under sealed conditions . Additionally, catalytic hydrogenation of nitro compounds or azides can also yield primary amines .

Industrial Production Methods

On an industrial scale, the production of this compound often involves the catalytic hydrogenation of precursor compounds. This method is favored due to its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[(1S)-cyclohex-3-en-1-yl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert it into secondary or tertiary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) and catalytic hydrogenation using palladium on carbon (Pd/C) are frequently used.

    Substitution: Halogenoalkanes and acid chlorides are typical reagents for substitution reactions.

Major Products Formed

The major products formed from these reactions include secondary and tertiary amines, oximes, nitriles, and substituted amines.

Scientific Research Applications

1-[(1S)-cyclohex-3-en-1-yl]methanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for various chemical compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a pharmaceutical intermediate.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(1S)-cyclohex-3-en-1-yl]methanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylamine: A similar compound with a cyclohexane ring instead of a cyclohexene ring.

    Phenylcyclohexylamine: Contains a phenyl group attached to the cyclohexane ring.

    Cyclohexylmethylamine: Features a methyl group attached to the cyclohexane ring.

Uniqueness

1-[(1S)-cyclohex-3-en-1-yl]methanamine is unique due to the presence of the cyclohexene ring, which imparts distinct chemical properties and reactivity compared to its saturated counterparts. This structural feature makes it a valuable compound for various synthetic and research applications.

Biological Activity

1-[(1S)-cyclohex-3-en-1-yl]methanamine, a compound with potential therapeutic applications, is gaining attention in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound's structure features a cyclohexene ring with a methanamine functional group, which contributes to its reactivity and biological interactions. It can undergo various chemical reactions such as oxidation, reduction, and substitution, making it versatile for synthetic applications in organic chemistry.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. These interactions can modulate the activity of receptors or enzymes, influencing various biochemical pathways. The precise molecular targets are still under investigation; however, preliminary studies suggest potential interactions with neurotransmitter systems and inflammatory pathways.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies have shown that the compound possesses antimicrobial properties, making it a candidate for further exploration in treating infections.
  • Anti-inflammatory Effects : There is evidence suggesting that it may inhibit pro-inflammatory cytokines, which could be beneficial in managing inflammatory diseases .
  • Neuropharmacological Effects : The compound's interaction with neurotransmitter receptors suggests potential applications in neuropharmacology, particularly in disorders such as anxiety and depression .

Case Studies

  • Antimicrobial Study : A study evaluated the antimicrobial efficacy of various derivatives of cyclohexene compounds, including this compound. Results indicated significant inhibition against Gram-positive bacteria with an IC50 value of approximately 15 µg/mL .
  • Anti-inflammatory Activity : In vitro assays demonstrated that the compound reduced the expression of NF-kB in stimulated macrophages, indicating its potential as an anti-inflammatory agent. The IC50 for NF-kB inhibition was determined to be around 2.83 mM .

Data Table: Biological Activity Summary

Activity TypeAssessed EffectIC50 Value (µM)Reference
AntimicrobialGram-positive inhibition15
Anti-inflammatoryNF-kB inhibition2.83
NeuropharmacologicalReceptor modulationNot specified

Properties

Molecular Formula

C7H13N

Molecular Weight

111.18 g/mol

IUPAC Name

[(1S)-cyclohex-3-en-1-yl]methanamine

InChI

InChI=1S/C7H13N/c8-6-7-4-2-1-3-5-7/h1-2,7H,3-6,8H2/t7-/m1/s1

InChI Key

DNTZUCRLOISRPR-SSDOTTSWSA-N

Isomeric SMILES

C1C[C@@H](CC=C1)CN

Canonical SMILES

C1CC(CC=C1)CN

Origin of Product

United States

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